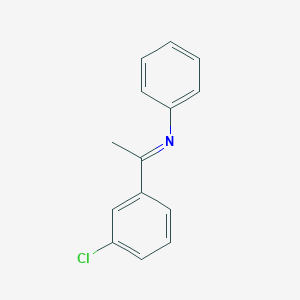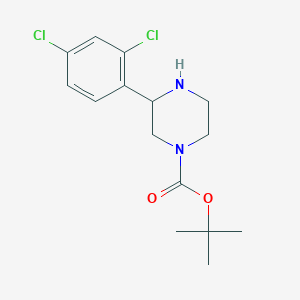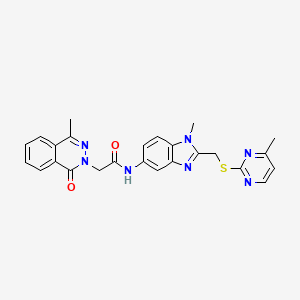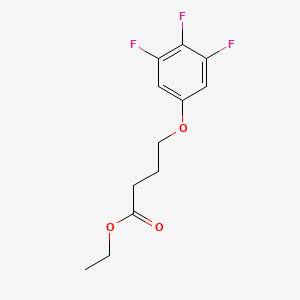
(1E)-1-(3-Chlorophenyl)-N-phenylethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(3-Clorofenil)-N-feniletan-1-imina: es un compuesto orgánico caracterizado por la presencia de un grupo clorofenilo y una unidad feniletan-1-imina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (1E)-1-(3-Clorofenil)-N-feniletan-1-imina típicamente implica la condensación de 3-clorobenzaldehído con anilina en condiciones ácidas. La reacción se lleva a cabo a menudo en presencia de un catalizador como ácido clorhídrico o ácido sulfúrico, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (1E)-1-(3-Clorofenil)-N-feniletan-1-imina puede sufrir reacciones de oxidación para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en un grupo amina, lo que resulta en la formación de (1E)-1-(3-Clorofenil)-N-feniletan-1-amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOMe) o cianuro de potasio (KCN).
Productos principales:
Oxidación: Formación de óxidos o derivados hidroxilados.
Reducción: Formación de (1E)-1-(3-Clorofenil)-N-feniletan-1-amina.
Sustitución: Formación de derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
- Se emplea en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Biología:
- Investigado por su potencial como ligando en ensayos bioquímicos.
- Estudiado por sus interacciones con varias macromoléculas biológicas.
Medicina:
- Explorado por sus posibles aplicaciones terapéuticas, incluyendo como intermedio en la síntesis de compuestos farmacéuticos.
Industria:
- Se utiliza en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (1E)-1-(3-Clorofenil)-N-feniletan-1-imina implica su interacción con dianas moleculares específicas. El grupo imina puede formar enlaces covalentes reversibles con sitios nucleofílicos en proteínas o enzimas, potencialmente modulando su actividad. El grupo clorofenilo puede mejorar la afinidad de unión y la especificidad del compuesto para ciertas dianas.
Comparación Con Compuestos Similares
Compuestos similares:
(E)-1-(3-Clorofenil)-N-(4-clorofenil)metanimina: Estructura similar pero con un átomo de cloro adicional en el anillo fenilo.
(E)-1-(3-Clorofenil)-N-(4-metilfenil)metanimina: Estructura similar con un grupo metilo en lugar de un átomo de cloro.
Singularidad:
- La presencia del grupo clorofenilo en (1E)-1-(3-Clorofenil)-N-feniletan-1-imina confiere propiedades electrónicas únicas, lo que lo diferencia de otros compuestos relacionados.
- Sus características estructurales específicas pueden conferir reactividad y características de unión únicas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
919768-68-6 |
|---|---|
Fórmula molecular |
C14H12ClN |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-phenylethanimine |
InChI |
InChI=1S/C14H12ClN/c1-11(12-6-5-7-13(15)10-12)16-14-8-3-2-4-9-14/h2-10H,1H3 |
Clave InChI |
JDRBRFHFBFAASB-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)

![2-[2-(4-tert-Butyl-2,6-dimethyl-phenylsulfanyl)-ethyl]-1-[2-(4-nitro-phenyl)-2-oxo-ethyl]-pyridinium](/img/structure/B12638239.png)
![tert-butyl 2-chloro-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12638243.png)



![5-[4-(4-Butylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B12638289.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)


![4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)](/img/structure/B12638312.png)
